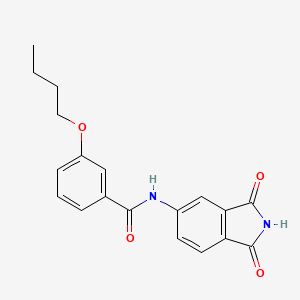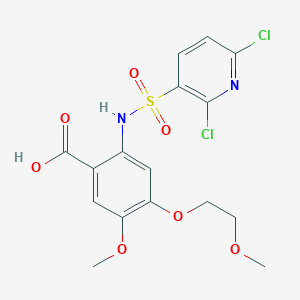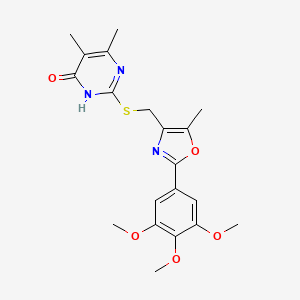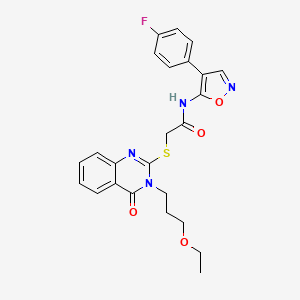
3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Green Synthesis and Radical Scavenging Activity
A study by Milovanović et al. (2020) highlighted the green synthesis of benzamide-dioxoisoindoline derivatives through ultrasound irradiation in water without a catalyst. This environmentally friendly method produced compounds with significant antioxidative potential, assessed by the DPPH test, indicating their potential as antioxidants in living cells (Milovanović et al., 2020).
Fluorescent Chemosensor for Cobalt(II) Ions
Liu et al. (2019) developed a highly selective fluorescent chemosensor based on 1,8-naphthalimide derivatives for detecting cobalt(II) ions in biological environments. This chemosensor showcased turn-on fluorescence enhancement with visual colorimetric response, demonstrating low toxic properties and good cell permeability, making it suitable for live cell imaging (Liu et al., 2019).
Anticancer Drug Development
Mokesch et al. (2015) synthesized a series of 1,3-dioxoindan-2-carboxamide-based complexes aiming to combine the advantages of half-sandwich complexes with the topoisomerase inhibiting properties of the ligand scaffold. These compounds were tested for cytotoxicity in human cancer cell lines, showing promising in vitro activity and potential as novel organometallic anticancer drugs (Mokesch et al., 2015).
Antiepileptic Activity
Research on novel phthalimide derivatives bearing amino acid conjugated anilines by Asadollahi et al. (2019) revealed their antiepileptic activity. These compounds, synthesized through a green chemistry approach, displayed significant seizure latency time in male mice, indicating potential for further investigation in antiepileptic drug development (Asadollahi et al., 2019).
作用機序
Target of Action
It is known that isoindoline-1,3-dione derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that isoindoline-1,3-dione derivatives can exhibit diverse chemical reactivity, which may result in various interactions with their targets .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to have potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . This suggests that these compounds could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that isoindoline-1,3-dione derivatives can be used in the synthesis of certain drugs , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
It is known that isoindoline-1,3-dione derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
It is known that the synthesis of isoindoline-1,3-dione derivatives is a complex area, characterized by various methods, each offering unique advantages and challenges . This suggests that the action of these compounds could potentially be influenced by a variety of environmental factors.
特性
IUPAC Name |
3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-9-25-14-6-4-5-12(10-14)17(22)20-13-7-8-15-16(11-13)19(24)21-18(15)23/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEILZJSOXXFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)
![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)
![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)
![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)
![3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2941201.png)


![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)
![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)